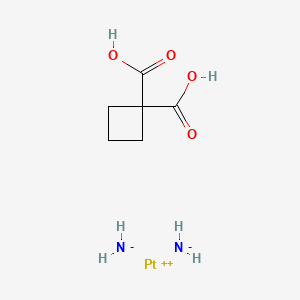

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a platinum-based chemotherapy drug used to treat various forms of cancer, including ovarian, lung, head, and neck cancers. It is a second-generation platinum compound developed to reduce the side effects associated with its predecessor, cisplatin . Carboplatin works by interfering with the DNA of cancer cells, preventing them from dividing and growing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. One common method involves reacting potassium chloroplatinate with hydrazine hydrochloride and potassium iodide to obtain cisplatin iodide. This intermediate is then purified by recrystallization from a mixture of dimethylformamide and ethanol .

Industrial Production Methods: In industrial settings, carboplatin is produced using a powder technology method, such as spray-drying. This method significantly reduces the overall production time and achieves the desired particle size without using organic solvents, making it economically feasible .

Analyse Des Réactions Chimiques

Types of Reactions: Carboplatin undergoes various chemical reactions, including substitution and binding reactions. It is known to bind to DNA in the presence of nucleophiles and human breast cancer MCF-7 cell cytoplasmic extracts .

Common Reagents and Conditions: Common reagents used in reactions involving carboplatin include thiourea, glutathione, and other nucleophiles. These reactions typically occur under physiological conditions, such as in the presence of cellular extracts .

Major Products Formed: The major products formed from reactions involving carboplatin are DNA adducts, which inhibit DNA replication and transcription, leading to cell death .

Applications De Recherche Scientifique

Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its effects on various cancer cell lines and its potential as a therapeutic agent . Additionally, carboplatin is used in the development of drug delivery systems, such as microspheres, to enhance its effectiveness and reduce side effects .

Mécanisme D'action

Carboplatin exerts its effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to the activation of cellular pathways that result in cell cycle arrest and apoptosis (programmed cell death) . The molecular targets of carboplatin include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparaison Avec Des Composés Similaires

Carboplatin is often compared to its predecessor, cisplatin. While both compounds have similar mechanisms of action, carboplatin is less nephrotoxic and causes fewer side effects . Other similar compounds include oxaliplatin and nedaplatin, which are also platinum-based chemotherapy drugs used to treat various cancers . Carboplatin’s greater chemical stability and lower reactivity with nucleophilic sites of DNA account for its reduced toxicity compared to cisplatin .

Conclusion

1,1-Cyclobutanedicarboxylatodiammineplatinum (cento) (Carboplatin) is a vital chemotherapy drug with significant applications in cancer treatment and research. Its unique properties and reduced side effects make it a valuable alternative to other platinum-based compounds.

Propriétés

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+) |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRXQHXAPYXROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)

![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)